5-Bromo-4-(morpholin-4-yl)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-6-12-9(11)5-8(7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAGEEYPQDIYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Morpholin 4 Yl Pyridin 2 Amine and Its Precursors
Retrosynthetic Analysis of the 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Strategic Disconnections Leading to Key Synthetic Intermediates
The core structure of this compound presents several logical points for disconnection. The primary bonds to consider for cleavage are the C4-N (morpholine) bond and the C5-Br bond.
Disconnection of the C4-N (morpholine) bond: This is a common strategy for aromatic amines. This disconnection points to morpholine (B109124) and a 5-bromo-4-halopyridin-2-amine (where the halo group is typically F or Cl) as key intermediates. The synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction.
Disconnection of the C5-Br bond: This suggests a bromination reaction as a key step in the synthesis. The precursor would be 4-(morpholin-4-yl)pyridin-2-amine. The challenge with this approach is controlling the regioselectivity of the bromination.
Combined Disconnections: A more practical approach involves disconnecting both the C4-N and C5-Br bonds. This leads to a di-halogenated 2-aminopyridine (B139424), such as 4,5-dibromopyridin-2-amine (B1424446) or 5-bromo-4-chloropyridin-2-amine. Such intermediates allow for sequential and regioselective substitution reactions.
A plausible retrosynthetic pathway is outlined below:

Table 1: Key Synthetic Intermediates
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 4-(morpholin-4-yl)pyridin-2-amine | ![]() | Precursor for direct bromination. |
| 5-Bromo-4-chloropyridin-2-amine | ![]() | Precursor for nucleophilic substitution with morpholine. |
| 2-Amino-5-bromopyridine | ![]() | Starting material for subsequent halogenation and amination. |
Role of the Bromine Atom as a Synthetic Handle
The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. Its presence allows for a variety of subsequent chemical transformations, primarily through metal-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction can be employed to introduce new carbon-carbon bonds by reacting the bromo-pyridine derivative with various arylboronic acids. mdpi.com This is particularly useful for creating libraries of related compounds for further research. The bromine atom also influences the electronic properties of the pyridine (B92270) ring, affecting its reactivity in other transformations.
Introduction of the Morpholine Moiety and the Pyridin-2-amine System
The introduction of the morpholine and pyridin-2-amine functionalities are critical steps in the synthesis.
Morpholine Moiety: The morpholine ring is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. rsc.org In this reaction, a pyridine ring activated by electron-withdrawing groups and containing a good leaving group (like a halogen, particularly chlorine or fluorine) at the C4 position is treated with morpholine. The reaction often requires heat and sometimes a base to proceed efficiently. The presence of the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.
Pyridin-2-amine System: The 2-amino group can be incorporated in several ways. One common method is to start with a commercially available 2-aminopyridine derivative. beilstein-journals.org Alternatively, the amino group can be introduced onto the pyridine ring through processes like the Chichibabin reaction, although this method is less common for highly substituted pyridines due to issues with regioselectivity and functional group tolerance. More modern methods involve palladium-catalyzed amination reactions (Buchwald-Hartwig amination) on a corresponding 2-halopyridine.
Direct Synthesis Approaches to this compound
Direct synthesis approaches aim to construct the target molecule from simple precursors in a convergent manner.
Multicomponent Reaction Strategies for Substituted Pyridin-2-amines
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. bohrium.com While a specific MCR for the direct synthesis of this compound is not prominently reported, general MCRs for the synthesis of substituted 2-aminopyridines are well-established. researchgate.net
For example, a four-component reaction involving an acetophenone, malononitrile, a trialkoxy-methane, and a primary amine can yield highly substituted 2-aminopyridines. researchgate.net Adapting such a strategy would require the use of precursors already containing the bromo and morpholino substituents, which may be complex to prepare. The main advantage of MCRs is their atom economy and operational simplicity. acsgcipr.org
Table 2: General Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | General Product |
| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridine (requires oxidation) |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-ketoester | 2-Pyridone derivative |
| Bohlmann-Rahtz Pyridine Synthesis | Enaminone, α,β-unsaturated ketone | Substituted pyridine |
Halogenation and Amination Sequences for Pyridine Derivatives
A stepwise approach involving distinct halogenation and amination steps is a more common and controllable method for synthesizing polysubstituted pyridines.
A plausible synthetic sequence could be:
Starting Material: Begin with a readily available substituted pyridine, such as 2-amino-4-picoline.
Bromination: The first key step is the regioselective bromination of the pyridine ring. The bromination of pyridines can be challenging and often requires specific conditions to control the position of the incoming bromine atom. chempanda.comyoutube.com For an activated ring system like a 2-aminopyridine, electrophilic bromination would likely occur at the 3 or 5 positions.
Halogenation at C4: Introduction of a second halogen, such as chlorine, at the 4-position. This can sometimes be achieved through N-oxide formation followed by reaction with a chlorinating agent like POCl₃.
Nucleophilic Aromatic Substitution (SNAr): The final key step is the regioselective substitution of the halogen at the C4 position with morpholine. The halogen at C4 is generally more reactive towards nucleophilic attack than the one at C5 in such systems. This reaction is a standard method for introducing amine functionalities onto heterocyclic rings. acs.org
An alternative route involves starting with 5-bromopyridin-2-amine and introducing the morpholine group at the C4 position. This would likely require the introduction of a leaving group at C4 first, potentially via a halogenation or nitration/reduction/diazotization sequence, which can be synthetically complex. One documented synthesis of a related compound involved coupling 5-bromopyridin-2-amine with a morpholine-containing building block via a Suzuki reaction, highlighting the utility of 5-bromopyridin-2-amine as a key intermediate. atlantis-press.comresearchgate.net
Cross-Coupling Reactions for C-N and C-Br Bond Formation
Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of this compound, particularly for the formation of the C-N bond between the pyridine ring and the morpholine nitrogen. The Buchwald-Hartwig amination is a widely employed method for this transformation.
A plausible synthetic route commences with a di-substituted pyridine such as 2-amino-5-bromo-4-chloropyridine. The differential reactivity of the C-Cl and C-Br bonds under palladium catalysis allows for selective amination at the C-4 position. The C-Cl bond is generally more reactive in nucleophilic aromatic substitution and in certain palladium-catalyzed couplings than the C-Br bond, especially with appropriate ligand selection.
The reaction of 2-amino-5-bromo-4-chloropyridine with morpholine, in the presence of a palladium catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine (B1218219) ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a base like lithium bis(trimethylsilyl)amide (LiHMDS), is expected to yield this compound. A study on the related 3,5-dibromo-2-aminopyridine showed that reaction with morpholine preferentially occurs at the C-3 position, yielding 2-amino-5-bromo-3-morpholinopyridine ru.nl. This suggests that the selective synthesis of the C-4 morpholino isomer is feasible, likely driven by the electronic and steric environment of the pyridine ring.
The general conditions for such a Buchwald-Hartwig amination are summarized in the table below.
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos, or BINAP |
| Base | LiHMDS, NaOtBu, or Cs₂CO₃ |
| Solvent | Toluene or THF |
| Temperature | 65-110 °C |
| Reactants | 2-amino-5-bromo-4-chloropyridine, Morpholine |
Functionalization and Derivatization Strategies for this compound Analogs
The structure of this compound offers several avenues for further modification to create a library of analogues for structure-activity relationship (SAR) studies.
Modification of the Pyridine Ring (e.g., C-H functionalization)
Direct C-H functionalization of the pyridine ring presents an atom-economical approach to introduce further diversity. The pyridine ring in the target molecule has one available C-H bond at the C-6 position and another at the C-3 position. The electronic nature of the substituents (amino and morpholino groups are electron-donating, while bromine is electron-withdrawing) will influence the regioselectivity of these reactions.
Transition metal-catalyzed C-H activation, for instance, using iridium, rhodium, or palladium, can be employed. nih.govgoogle.com Iridium-catalyzed C-H borylation is a powerful tool for introducing a boronic ester group, which can then be subjected to a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling. rsc.orgrsc.org The directing effect of the existing substituents would need to be considered to predict the site of borylation.
Derivatization of the Amino Group (e.g., Schiff Base Formation)
The primary amino group at the C-2 position is a versatile handle for derivatization. A common transformation is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. spuvvn.eduresearchgate.netresearchgate.net This reaction is typically acid-catalyzed and proceeds readily. The resulting imine can serve as a precursor for further reactions or be a final product itself. A variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used to generate a diverse set of Schiff base derivatives.
| Aldehyde/Ketone | Product |
| Benzaldehyde | N-(phenylmethylene)-5-bromo-4-(morpholin-4-yl)pyridin-2-amine |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-5-bromo-4-(morpholin-4-yl)pyridin-2-amine |
| 2-Pyridinecarboxaldehyde | N-(pyridin-2-ylmethylene)-5-bromo-4-(morpholin-4-yl)pyridin-2-amine |
| Acetone | N-(propan-2-ylidene)-5-bromo-4-(morpholin-4-yl)pyridin-2-amine |
Transformations at the Bromine Position (e.g., via organometallic chemistry)
The bromine atom at the C-5 position is a key site for introducing a wide range of substituents through various cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters is a robust method for forming C-C bonds. nih.govnih.govnih.gov It allows for the introduction of a variety of substituted aromatic and heterocyclic rings.
Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, couples the bromopyridine with terminal alkynes to form C(sp²)-C(sp) bonds. spuvvn.eduorganic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netscirp.orgresearchgate.net The resulting alkynylpyridines are valuable intermediates for further transformations.
Heck Coupling: The Heck reaction enables the formation of C-C bonds with alkenes. nih.gov
Organometallic Intermediates: The bromine can be converted into an organometallic species through lithium-halogen exchange using organolithium reagents like n-butyllithium or t-butyllithium, or by forming a Grignard reagent with magnesium. researchgate.netnih.govwikipedia.orgharvard.edupku.edu.cn These organometallic intermediates can then react with a variety of electrophiles (e.g., aldehydes, ketones, nitriles, CO₂) to introduce diverse functional groups. The presence of other functional groups on the molecule requires careful selection of reaction conditions to avoid side reactions.
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-phenyl-4-(morpholin-4-yl)pyridin-2-amine derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(phenylethynyl)-4-(morpholin-4-yl)pyridin-2-amine derivative |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-(2-phenylvinyl)-4-(morpholin-4-yl)pyridin-2-amine derivative |
Alterations of the Morpholine Ring System
The morpholine ring itself can be modified to generate structural diversity. While direct modification of the existing morpholine ring can be challenging, analogues with substituted morpholine rings can be synthesized by using substituted morpholines in the initial cross-coupling step or by employing synthetic routes that build the morpholine ring.
For instance, C-substituted morpholines can be prepared from enantiomerically pure amino alcohols. ru.nlnih.govresearchgate.net These substituted amino alcohols can then be used to synthesize substituted morpholines that can be coupled to the pyridine core.
Another approach involves the ring-opening of the morpholine ring. Oxidative ring-opening of N-aryl morpholines can be achieved under various conditions, including visible light-induced photocatalysis, leading to acyclic derivatives. nih.govgoogle.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of the molecule's constitution can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For "5-Bromo-4-(morpholin-4-yl)pyridin-2-amine," the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring, the morpholine (B109124) moiety, and the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino group, the electron-withdrawing bromine atom, and the morpholine ring.
The pyridine ring protons, H-3 and H-6, are expected to appear as distinct singlets due to the absence of adjacent protons for spin-spin coupling. The H-6 proton is anticipated to be downfield (higher ppm) compared to the H-3 proton, influenced by the anisotropic effect of the ring nitrogen and the adjacent bromine atom. The protons of the morpholine ring typically exhibit a characteristic pattern. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) resonate at a lower field compared to those adjacent to the nitrogen atom (N-CH₂). The amino group protons (-NH₂) usually appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Note: Predicted values are based on typical ranges for substituted pyridines and morpholines and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | 6.0 - 6.5 | Singlet (s) |
| Pyridine H-6 | 7.5 - 8.0 | Singlet (s) |
| Morpholine -CH₂-N- | 3.0 - 3.4 | Triplet (t) |
| Morpholine -CH₂-O- | 3.7 - 4.1 | Triplet (t) |
| Amino -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment created by the substituents.
The carbons of the pyridine ring show characteristic shifts. C-2, bonded to the amino group, is expected to be significantly shielded (upfield). Conversely, C-4, attached to the morpholine nitrogen, and C-5, bearing the bromine atom, will have their resonances influenced by these substituents. The carbon atom C-5, directly attached to the electronegative bromine, will experience a deshielding effect, though the "heavy atom effect" can sometimes lead to broader and less intense signals. The morpholine carbons will appear in the aliphatic region of the spectrum, with the carbon atoms adjacent to the oxygen (C-O) resonating at a lower field than those adjacent to the nitrogen (C-N).
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Predicted values are based on typical ranges for substituted pyridines and morpholines and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 155 - 160 |
| Pyridine C-3 | 95 - 105 |
| Pyridine C-4 | 150 - 155 |
| Pyridine C-5 | 100 - 110 |
| Pyridine C-6 | 145 - 150 |
| Morpholine -CH₂-N- | 45 - 55 |
| Morpholine -CH₂-O- | 65 - 75 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of "this compound" by establishing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a correlation between the protons of the N-CH₂ and O-CH₂ groups within the morpholine ring, confirming their adjacent relationship. The pyridine protons, being isolated, would not show any COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is crucial for definitively assigning the carbon signals. For instance, the proton signal at δ 7.5-8.0 ppm would show a cross-peak to the carbon signal at δ 145-150 ppm, confirming their assignment as H-6 and C-6, respectively. Similarly, the morpholine proton and carbon signals would be unambiguously linked.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). science.gov This is vital for piecing together the molecular fragments. For example, the protons on the morpholine's N-CH₂ group (δ 3.0-3.4 ppm) would show a correlation to the pyridine C-4 (δ 150-155 ppm), confirming the attachment point of the morpholine ring to the pyridine core. Likewise, the pyridine proton H-3 would show correlations to carbons C-2, C-4, and C-5, solidifying the substitution pattern.
Interactive Table 3: Expected Key 2D NMR Correlations for Structural Confirmation.
| 2D NMR Experiment | Correlating Nuclei | Expected Information |
| COSY | Morpholine N-CH₂ ↔ Morpholine O-CH₂ | Confirms connectivity within the morpholine ring. |
| HSQC | Pyridine H-3 ↔ Pyridine C-3 | Directly links each proton to its attached carbon. |
| HSQC | Morpholine Protons ↔ Morpholine Carbons | Unambiguously assigns all morpholine ¹H and ¹³C signals. |
| HMBC | Morpholine N-CH₂ Protons ↔ Pyridine C-4 | Confirms the morpholine-pyridine linkage point. |
| HMBC | Pyridine H-6 ↔ Pyridine C-2, C-4, C-5 | Establishes long-range connectivity across the pyridine ring. |
| HMBC | Amino -NH₂ Protons ↔ Pyridine C-2, C-3 | Confirms the position of the amino group. |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). longdom.orgresearchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass. researchgate.net For "this compound" (C₉H₁₁BrN₄O), HRMS is critical for confirmation.
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. nih.gov HRMS can resolve these isotopic peaks and measure their masses with high accuracy, providing unequivocal confirmation of the elemental composition.
Interactive Table 4: Calculated Exact Mass and Isotopic Distribution for the Molecular Ion of C₉H₁₁BrN₄O.
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| [C₉H₁₁⁷⁹BrN₄O]⁺ | ⁷⁹Br | 269.0092 | 100.0 |
| [C₉H₁₁⁸¹BrN₄O]⁺ | ⁸¹Br | 271.0072 | 97.3 |
Derivatization in mass spectrometry involves chemically modifying a target analyte to improve its analytical characteristics. spectroscopyonline.comresearchgate.net For polar compounds like aminopyridines, which may exhibit poor chromatographic peak shape or low ionization efficiency, derivatization can significantly enhance detection and quantification, particularly in complex matrices. rsc.orgresearchgate.net
Several strategies can be employed:
Improving Volatility and Thermal Stability for GC-MS: The primary amino group of the compound can be derivatized, for example, through silylation (e.g., with MSTFA) or acylation. This process reduces the polarity and increases the volatility of the analyte, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Enhancing Ionization Efficiency in LC-MS: Derivatization can be used to introduce a group that is easily ionizable by electrospray ionization (ESI). Reagents that introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) or pyridinium (B92312) group, can dramatically increase the ESI-MS signal intensity. shimadzu-webapp.eu For example, reacting the amino group with a reagent like 2,4,6-triphenylpyrylium (B3243816) salt introduces a fixed positive charge. shimadzu-webapp.eu
Improving Chromatographic Retention: For analysis by reversed-phase liquid chromatography (LC), highly polar compounds may have little retention. Derivatization with a nonpolar reagent, such as hexylchloroformate, increases the hydrophobicity of the molecule, leading to better retention and separation on the LC column. researchgate.net
Introducing Element Tags for ICP-MS: A derivatizing agent containing a specific element not naturally present in the sample matrix, such as iodine, can be used. rsc.org For instance, 4-iodobenzoyl chloride can react with the amino group, allowing for highly sensitive and selective detection using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components: the primary amino group, the pyridine ring, the morpholine ring, and the carbon-bromine bond.
The primary amine (-NH₂) group is typically identified by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com These correspond to the asymmetric and symmetric stretching modes. Additionally, an N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. tsijournals.commdpi.com
The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The morpholine moiety introduces characteristic C-O-C and C-N stretching vibrations. The C-O-C ether linkage typically produces a strong, characteristic band in the 1150-1050 cm⁻¹ range. The stretching of the ring carbon-nitrogen bond for the tertiary amine within the morpholine ring and the primary aromatic amine attached to the pyridine ring are expected in the 1330-1260 cm⁻¹ region. tsijournals.com
Table 1: Expected Infrared (IR) Absorption Bands for this compound This table is illustrative and shows expected frequency ranges for the compound's functional groups based on spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C and C=N Ring Stretch | 1400 - 1600 |
| Morpholine Ring | C-O-C Asymmetric Stretch | 1150 - 1050 |
| Aromatic C-N | C-N Stretch | 1260 - 1330 |
| Bromo-Aromatic | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties Investigation (Methodologies)
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions. For this compound, the aminopyridine core constitutes the principal chromophore. The electronic properties, and thus the UV-Vis absorption and fluorescence spectra, are sensitive to the molecular environment.
The polarity of the solvent can significantly influence the position (λₘₐₓ) of absorption and emission bands, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.
Electronic transitions can be affected as follows:
π→π transitions:* In these transitions, an electron moves from a π bonding orbital to a π* antibonding orbital. The excited state is typically more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic shift (red shift) to a longer wavelength. youtube.comlibretexts.org
n→π transitions:* This involves the transition of an electron from a non-bonding orbital (like the lone pair on the nitrogen atoms) to a π* antibonding orbital. The ground state is generally more stabilized by polar, protic solvents through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state more significantly than the excited state, increasing the energy gap for the transition. This causes a hypsochromic shift (blue shift) to a shorter wavelength. youtube.comlibretexts.org
For this compound, which possesses both π systems and non-bonding electrons on its nitrogen and oxygen atoms, both types of transitions are possible. The observed spectral shifts in solvents of varying polarity can help elucidate the nature of the electronic transitions. For instance, a shift to shorter wavelengths in polar solvents like methanol (B129727) compared to non-polar solvents like hexane (B92381) would suggest that the transition has significant n→π* character. libretexts.org
Table 2: Illustrative Solvent Effects on UV-Vis Absorption Maxima (λₘₐₓ) This table presents hypothetical data to illustrate the expected solvatochromic shifts for n→π and π→π* transitions.*
| Solvent | Polarity | Expected λₘₐₓ for n→π* Transition (nm) | Expected λₘₐₓ for π→π* Transition (nm) |
| Hexane | Non-polar | 280 | 350 |
| Dichloromethane | Polar Aprotic | 275 | 358 |
| Ethanol | Polar Protic | 270 | 365 |
| Water | High Polarity Protic | 265 | 370 |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. edinst.comresearchgate.net There are two primary methods for its determination: the absolute method and the relative method.
The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield. edinst.com The sample and the standard are measured under identical experimental conditions (e.g., excitation wavelength, temperature, and solvent). The quantum yield of the unknown sample (Φₓ) is then calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
Φₛₜ is the quantum yield of the standard.
Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.
Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength. To minimize reabsorption effects, absorbances are typically kept below 0.1.
nₓ and nₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out. edinst.com
Commonly used standards for the UV-visible range include quinine (B1679958) sulfate (B86663) in sulfuric acid or 2-aminopyridine (B139424). edinst.comresearchgate.net Unsubstituted pyridin-2-amine itself can have a high quantum yield, making its derivatives potentially fluorescent. nih.gov The choice of standard depends on the absorption and emission range of the compound being investigated. Accurate determination requires careful measurement of both absorbance and fluorescence emission spectra. edinst.com
Computational Chemistry and Molecular Modeling Studies of 5 Bromo 4 Morpholin 4 Yl Pyridin 2 Amine
Quantum Chemical Calculations
No published studies were found that report the optimized geometry, bond lengths, bond angles, or electronic structure of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine. Information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap is not available.
There are no available electrostatic potential surface maps for this compound. Such a map would typically illustrate the charge distribution and identify electrophilic and nucleophilic sites, but this analysis has not been published.
Theoretical predictions of the infrared (IR) or Raman spectra for this compound based on vibrational frequency analysis have not been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Dynamics
No molecular dynamics simulation data exists in the public domain that explores the rotational barriers around the key single bonds or the conformational preferences of the morpholine (B109124) ring in this compound.
Studies analyzing the influence of different solvents on the conformational stability and dynamics of this compound have not been published.
Ligand-Target Interaction Profiling (Theoretical and In Silico)
Computational approaches offer a powerful lens to predict and analyze the binding affinity and mode of interaction between a small molecule, such as this compound, and its macromolecular target. These studies are fundamental in rational drug design, enabling the optimization of lead compounds to enhance their potency and selectivity.
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a protein target. For this compound, these simulations are typically performed against the ATP-binding site of various protein kinases, a common target for aminopyridine-based inhibitors. nih.govresearchgate.netchemrxiv.org
The aminopyridine core is a well-established hinge-binding motif. Docking studies of analogous compounds reveal that the 2-amino group and the pyridine (B92270) nitrogen atom are critical for forming key hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues in kinases like Vaccinia-Related Kinase 1 (VRK1) and Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.netchemrxiv.orgnih.gov For instance, in VRK2, the 2-amino group and the pyridine nitrogen of a similar aminopyridine scaffold were shown to form hydrogen bonds with the carbonyl of Glu122 and the amide of Leu124, respectively. nih.govchemrxiv.org It is anticipated that this compound would adopt a similar binding mode, anchoring it within the ATP-binding cleft.
The morpholine moiety at the 4-position typically extends towards the solvent-exposed region of the binding pocket. This group can contribute to the solubility of the compound and may form additional interactions with the protein or surrounding water molecules, further stabilizing the complex. The bromine atom at the 5-position can engage in halogen bonding or occupy a hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity for a particular kinase.
| Target Kinase (Analog Study) | Key Interacting Residues (Hinge Region) | Predicted Role of Moieties in this compound | Reference Docking Score (kcal/mol) for Analogs |
| VRK1/VRK2 | Glu, Leu | 2-Amine & Pyridine N: H-bonds with hinge backbone. | - |
| CDK2 | Leu, Glu, Asp | 2-Amine & Pyridine N: Hinge binding. Bromo-phenyl: Hydrophobic interactions. | - |
| FMS Kinase | Cys, Asp, Phe | Morpholine: Solvent interaction. Bromo-phenyl: Occupies hydrophobic pocket. | - |
| PI3K | Val, Tyr, Lys | 2-Amine: H-bond donor. Pyridine N: H-bond acceptor. | - |
Note: Docking scores are illustrative and derived from studies on analogous compounds. The actual binding affinity of this compound would require specific computational experiments.
To refine the predictions from molecular docking and obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. These calculations are performed on the snapshots from molecular dynamics (MD) simulations of the ligand-protein complex. nih.gov
For pyridine-based inhibitors, MM-PBSA/GBSA analyses have been crucial in dissecting the energetic contributions to binding. The total binding free energy is decomposed into various components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov In studies of similar kinase inhibitors, van der Waals and electrostatic interactions are often the major favorable contributors to the binding energy, underscoring the importance of shape complementarity and specific polar contacts within the binding site. nih.gov
Applying this to this compound, it is expected that the hydrogen bonds formed by the aminopyridine core would be reflected in a significant favorable electrostatic energy contribution. The hydrophobic interactions of the brominated pyridine ring would contribute favorably through van der Waals forces. The desolvation penalty of the polar morpholine group upon binding would be an important factor, potentially offset by favorable interactions in the solvent-exposed region.
| Energy Component | Predicted Contribution for this compound | Rationale |
| Van der Waals | Favorable | Shape complementarity of the ligand within the kinase binding pocket. |
| Electrostatic | Favorable | Hydrogen bonding of the aminopyridine motif with the hinge region. |
| Polar Solvation | Unfavorable | Desolvation penalty upon moving the polar ligand from solvent to the binding site. |
| Non-Polar Solvation | Favorable | Burial of hydrophobic surfaces (bromo-substituted ring) upon binding. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic features. mdpi.comresearchgate.netnih.gov
The structure of this compound contains several key pharmacophoric features relevant for kinase inhibition:
Hydrogen Bond Donor: The primary amine at the 2-position.
Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring.
Aromatic/Hydrophobic Region: The brominated pyridine ring itself.
Hydrophilic/Hydrophobic Feature: The morpholine ring, which can interact with either polar or non-polar regions of the protein surface depending on its orientation. nih.gov
These features align well with established pharmacophore models for Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP pocket. researchgate.netnih.gov The precise spatial arrangement of these features in this compound makes it a promising scaffold for structure-based design. By identifying the key interactions through docking and understanding the energetic contributions via binding free energy calculations, medicinal chemists can rationally modify the structure—for instance, by substituting the bromine atom or altering the morpholine ring—to optimize its fit within the pharmacophore and improve its inhibitory activity against specific kinases.
Structure Activity/structure Property Relationship Investigations of 5 Bromo 4 Morpholin 4 Yl Pyridin 2 Amine and Its Analogs
Influence of Substituents on the Pyridine (B92270) Ring
The presence and position of a halogen substituent on an aromatic ring can significantly influence a molecule's biological activity through various mechanisms, including steric, electronic, and hydrophobic effects, as well as the formation of specific halogen bonds. mdpi.com A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom. nih.govnih.gov This interaction is directional, stemming from a region of positive electrostatic potential on the halogen atom known as a "σ-hole". nih.govnih.gov
Furthermore, the electron-withdrawing nature of the bromine atom influences the electron density of the entire pyridine ring, which can modulate the pKa of the ring nitrogen and the 2-amino group, thereby affecting ionization state and potential hydrogen bonding interactions at physiological pH. However, increasing the size of the halogen substituent can also introduce negative steric hindrance or decrease antiproliferative activity in some contexts. mdpi.com Therefore, the bromine at the C5 position represents a finely tuned balance of electronic modulation and the potential for specific, directional halogen bonding, which can be critical for target recognition and binding affinity. researchgate.net
The 2-amino group on the pyridine ring is a critical functional group, often acting as a key hydrogen bond donor to engage with specific residues in a protein's active site. Structure-activity relationship studies on various 2-aminopyridine (B139424) series frequently highlight the indispensability of this primary amine for biological activity.
In a series of antimalarial 3,5-diaryl-2-aminopyridines, for example, any replacement or substitution of the 2-amino group resulted in a significant loss of antimalarial activity, underscoring its essential role in the pharmacophore. nih.gov Similarly, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine ring was found to be crucial for key interactions with glutamate (B1630785) residues at the active site. nih.gov
Modification of this group from a primary to a secondary or tertiary amine can have profound effects:
Hydrogen Bonding: A primary amine (-NH2) can donate two hydrogen bonds, a secondary amine (-NHR) can donate one, and a tertiary amine (-NRR') cannot donate any. This directly impacts the molecule's ability to form critical interactions with a target protein.
Steric Effects: The introduction of alkyl or aryl substituents on the amine nitrogen increases steric bulk, which may prevent the molecule from fitting optimally into a binding pocket.
In one study on 2-aminopyridine derivatives, the nature of the amine substituent was directly linked to antibacterial activity. The analog containing a cyclohexylamine (B46788) moiety (a primary amine) showed the highest activity, while other substitutions led to its disappearance, suggesting a specific requirement for both the amine's hydrogen-bonding capacity and the nature of its attached group. nih.gov Therefore, maintaining the primary 2-amino group is often essential for preserving the hydrogen-bonding pattern required for high-affinity binding, while any substitution must be carefully considered for its steric and electronic consequences.
Role of the Morpholine (B109124) Moiety in Modulating Molecular Interactions
The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and improve pharmacokinetic properties. nih.govsci-hub.se Its utility stems from its unique combination of features, including its defined conformation, hydrogen bonding capacity, and balanced physicochemical properties. nih.govacs.org
While the core morpholine structure is valuable, its substitution pattern can be modified to fine-tune activity and selectivity. This includes substitutions on the morpholine nitrogen (if not the point of attachment) or on the carbon atoms of the ring. SAR studies have shown that such modifications can significantly impact biological activity. e3s-conferences.org
For instance, the introduction of alkyl groups at the C3 position of the morpholine ring has been shown to increase anticancer activity in certain series. e3s-conferences.org In other cases, SAR studies revealed that morpholine substituted with an aromatic ring containing a halogen group led to an increase in inhibitory activity against the HepG2 cell line. e3s-conferences.org
The importance of the morpholine oxygen is starkly illustrated in studies where the morpholine ring is replaced by other cyclic amines. In a study of analogs of the PI3K inhibitor ZSTK474, replacing one of the morpholine groups with a piperazine (B1678402) ring led to a dramatic decrease in inhibitory activity (a >70-fold reduction for PI3Kβ and PI3Kγ). nih.gov This highlights the critical role of the morpholine oxygen in binding. However, activity could be restored by N-acetylation of the piperazine, suggesting that a neutral, hydrogen-bond accepting group is required in that position. nih.gov Replacing the morpholine with various acyclic aminoethyl functionalities also had varied, and often detrimental, effects on potency across different PI3K isoforms. nih.gov
| Compound | Morpholine Replacement | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
|---|---|---|---|---|---|
| ZSTK474 (Reference) | None (Morpholine) | 5.0 | 20.8 | 3.9 | 37.0 |
| Analog 2a | Piperazine | 180 | >1000 | 140 | >1000 |
| Analog 6a | Ethanolamine | 9.9 | 100 | 9.9 | 92.0 |
| Analog 6b | Diethanolamine | 3.7 | 100 | 9.8 | 14.6 |
These findings collectively demonstrate that while the morpholine ring is a highly effective pharmacophore, its interactions are specific, and modifications or replacements must be carefully designed to retain or enhance biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the molecular features that govern activity. nih.gov
For aminopyridine-based compounds and halogenated heterocycles, various QSAR/QSPR models have been developed. These models typically rely on calculating a set of molecular descriptors that quantify different aspects of a molecule's structure. nih.gov
Commonly used descriptors in QSAR/QSPR models for aminopyridine analogs include:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and Randić connectivity index. nih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.gov These descriptors are often correlated with the molecule's reactivity and ability to participate in electronic interactions.
Thermodynamic Descriptors: Properties like logP (octanol-water partition coefficient) are used to model hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions within a binding site. researchgate.net
Steric Descriptors: Parameters like molecular volume or surface area describe the size and shape of the molecule, which are critical for complementarity with a receptor's binding site. nih.gov
A 2D-QSAR study on aminopyridine-based JNK inhibitors found that a model incorporating the Wiener index, HOMO/LUMO energies, and dipole moment provided a good correlation with the experimental IC50 values. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 2-aminopyridine derivatives, providing 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. tandfonline.com For halogenated compounds, QSPR models have been developed to predict properties like vapor pressure and aqueous solubility using descriptors derived from the electrostatic potential on the molecular surface. nih.gov
| Descriptor Type | Specific Descriptor | Property Modeled | Reference |
|---|---|---|---|
| Topological | Wiener Index (W) | Molecular branching and compactness | nih.gov |
| Electronic | HOMO Energy | Electron-donating ability | nih.gov |
| Electronic | LUMO Energy | Electron-accepting ability | nih.gov |
| Electronic | Dipole Moment | Molecular polarity and charge distribution | nih.gov |
| Physicochemical | logP | Lipophilicity/hydrophobicity | researchgate.net |
| Electrostatic | V(s,max) | Maximum surface electrostatic potential | nih.gov |
These studies indicate that a QSAR/QSPR analysis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine and its analogs would likely find that a combination of electronic, steric, and hydrophobic descriptors is necessary to build a predictive model of their biological activity.
Development of Predictive Models for Related Derivatives
The development of predictive models for derivatives related to this compound is a crucial aspect of modern drug discovery and materials science. These models, primarily Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For the class of 2-aminopyridine derivatives, to which this compound belongs, several studies have focused on creating such predictive frameworks. nih.govnih.gov
These models are typically built using a set of known molecules with experimentally determined activities or properties. The process involves calculating a wide range of molecular descriptors for each compound and then employing statistical methods to select the most relevant descriptors and generate a predictive equation. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.
For instance, in the study of substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases, a QSAR model was developed using the partial component regression method. nih.gov This model demonstrated a high correlation coefficient, indicating its robustness in predicting the inhibitory activity of new compounds within this class. nih.gov The validation of such models is a critical step and is often performed using both internal and external validation techniques to ensure their predictive power. nih.gov
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to aminopyridine derivatives. tandfonline.com These methods provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with a biological target. For example, a 3D-QSAR study on 2-aminopyridine derivatives as potential JAK2 inhibitors resulted in statistically significant models that could predict the bioactivities of these compounds. tandfonline.com The contour maps generated from these models offer valuable insights for designing new, more potent inhibitors. tandfonline.com
The table below summarizes the types of predictive models developed for classes of compounds related to this compound.
| Model Type | Compound Class | Therapeutic Target/Property | Key Findings |
| 2D-QSAR | Substituted 2-aminopyridine derivatives | Nitric oxide synthase inhibition | High correlation coefficient, good predictive ability. nih.gov |
| 2D-QSAR | Aminopyridine-based JNK inhibitors | c-Jun N-terminal kinase (JNK) inhibition | Log IC50 influenced by topological and quantum chemical descriptors. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | 2-aminopyridine derivatives | Janus kinase 2 (JAK2) inhibition | Statistically significant models capable of predicting bioactivities. tandfonline.com |
These predictive models serve as powerful tools in the rational design of novel derivatives of this compound with desired biological activities and physicochemical properties, thereby accelerating the discovery process and reducing the need for extensive experimental screening.
Identification of Key Structural Descriptors Governing Activity/Properties
The identification of key structural descriptors is fundamental to understanding the structure-activity and structure-property relationships of this compound and its analogs. These descriptors are numerical representations of the molecular structure and can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for its interaction with biological targets. For aminopyridine derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, have been shown to influence their biological activity. nih.govresearchgate.net The distribution of charges within the molecule, often analyzed through Mulliken and atomic polarizability tensor (APT) charges, also plays a significant role. tandfonline.com The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating amino and morpholino groups in this compound significantly influences the electron density of the pyridine ring, which in turn affects its binding affinity to target proteins.
Steric and Topological Descriptors: The size, shape, and connectivity of a molecule are critical for its activity. Steric descriptors, such as molecular volume and surface area, and topological indices, like the Wiener index and Randić's connectivity index, have been found to be important in QSAR models of aminopyridine-based inhibitors. nih.govresearchgate.net The morpholine ring in this compound introduces a bulky and conformationally flexible group that can significantly impact how the molecule fits into a binding pocket. The position and nature of substituents on the pyridine ring are also critical, as demonstrated in studies of substituted aminopyridines as phosphodiesterase-4 inhibitors. nih.gov
Hydrophobic and Pharmacophoric Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is a key determinant of its pharmacokinetic properties. In the context of structure-activity relationships, pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For 2-aminopyridine derivatives, pharmacophore models have highlighted the importance of acceptor, donor, aliphatic, and aromatic features for their inhibitory activity. nih.gov The morpholino group can contribute to both hydrophilic (via the oxygen atom) and lipophilic (via the ethylenic bridge) interactions.
The following table provides a summary of key structural descriptors and their potential influence on the activity and properties of derivatives of this compound, based on studies of related compounds.
| Descriptor Category | Specific Descriptors | Potential Influence on Activity/Properties |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Affects binding affinity, reactivity, and intermolecular interactions. nih.govtandfonline.com |
| Steric/Topological | Molecular volume, Wiener index, Connectivity indices | Influences molecular recognition, binding site complementarity, and overall shape. nih.gov |
| Hydrophobic | LogP | Impacts solubility, membrane permeability, and pharmacokinetic profile. nih.gov |
| Pharmacophoric | Hydrogen bond donors/acceptors, Aromatic/aliphatic features | Determines the specific interactions with biological targets. nih.gov |
A thorough understanding of these key structural descriptors is essential for the rational design and optimization of new analogs of this compound with improved efficacy and desirable properties.
Mechanistic Investigations of Molecular Interactions Preclinical/in Vitro Research Focus
Target Identification and Binding Studies in Non-Human Biological Systems (In Vitro)
There is currently no publicly available data from in vitro studies to identify the specific biological targets of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.
No published research could be found detailing the results of enzyme inhibition assays for this compound. Therefore, its potential to inhibit kinases, acetylcholinesterase, or any other enzyme class has not been characterized.
Information regarding the binding affinity of this compound to any specific biological receptors is absent from the scientific literature.
There are no available reports from studies utilizing methods such as thermal shift assays or surface plasmon resonance to analyze the direct binding or interaction between this compound and any protein targets.
Cellular Mechanism of Action Studies (In Vitro, Non-Clinical)
Investigations into the cellular effects and mechanisms of action for this compound have not been reported in publicly accessible research.
There is no data to suggest that this compound modulates critical cellular processes such as autophagy or cell cycle progression.
Research detailing the interaction of this compound with subcellular components or its potential effects on protein localization is not available.
Studies on Antimicrobial Activities (In Vitro)
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. In this context, heterocyclic compounds, particularly pyridine (B92270) derivatives, have been a focal point of medicinal chemistry research due to their diverse biological activities. Preclinical, in vitro investigations of pyridine-containing compounds, including those with structural similarities to this compound, have demonstrated a spectrum of antimicrobial activities against various pathogenic bacteria and fungi. These studies are crucial for understanding the structure-activity relationships that govern the antimicrobial potential of this class of compounds.
Research into novel pyridothienopyrimidine derivatives, which share a pyridine core, has revealed significant antimicrobial activity. nih.gov A series of these compounds were evaluated against a panel of five bacterial and five fungal strains, with many exhibiting notable inhibitory effects. nih.gov For instance, certain derivatives displayed broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov This suggests that the pyridine scaffold is a viable backbone for the development of potent antimicrobial agents.
Similarly, the synthesis and evaluation of nicotinic acid benzylidene hydrazide derivatives, another class of pyridine-containing molecules, have shown promising results. nih.gov Compounds featuring nitro and dimethoxy substituents were particularly active against a range of microorganisms, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Some of these derivatives demonstrated antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917). nih.gov The presence of specific functional groups appears to enhance the biological activity of the pyridine ring.
Further investigations into isonicotinic acid hydrazide derivatives have also yielded potent antimicrobial agents. nih.gov Derivatives with bromo, methoxy, and chloro groups exhibited significant activity, in some cases surpassing that of the standard compounds norfloxacin and fluconazole. nih.gov This highlights the influence of halogen and other substituents on the pyridine core in modulating antimicrobial efficacy. Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have also demonstrated high antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria, with MIC values in the range of 6.25–12.5 μg mL−1. nih.gov These compounds also showed considerable antifungal activity against C. albicans and C. glabrata. nih.gov
The antimicrobial potential of compounds incorporating a morpholine (B109124) moiety has also been a subject of investigation. Morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (B119058) have been studied for their antimicrobial activity. als-journal.com Additionally, novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives have been synthesized and evaluated as potent antibacterial agents. als-journal.com
While direct in vitro antimicrobial data for this compound is not extensively detailed in the reviewed literature, the consistent antimicrobial activity observed in structurally related pyridine and morpholine derivatives suggests that this compound could possess noteworthy antibacterial and antifungal properties. The presence of a bromine atom, a morpholine ring, and an aminopyridine core are all features found in various bioactive antimicrobial compounds.
Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Test Organisms | MIC Range (µg/mL) |
|---|---|---|
| Pyridothienopyrimidine Derivatives | Various Bacteria and Fungi | 4–16 |
| Isonicotinic Acid Hydrazide Derivatives (with Br, OCH3, Cl groups) | Various Bacteria and Fungi | Reported as highly active |
| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |
| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | C. albicans, C. glabrata | 12.5 |
Antimicrobial Activity of Pyridine-Benzothiazole Hybrids
| Compound Series | Test Organisms | Activity Level |
|---|---|---|
| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus, S. pyogenes | Poor to fair |
Development of 5 Bromo 4 Morpholin 4 Yl Pyridin 2 Amine As a Research Probe or Tool Compound
Design and Synthesis of Labeled Analogs (e.g., Fluorescent, Isotopic)
The development of labeled analogs of a lead compound is crucial for visualizing its distribution, target engagement, and mechanism of action in biological systems. Both fluorescent and isotopic labeling strategies are plausible for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.
Fluorescent Labeling:
The 2-aminopyridine (B139424) scaffold is a known fluorophore and has been successfully utilized in the development of fluorescent probes. sciforum.netnih.gov The inherent fluorescence of the 2-aminopyridine core can be modulated and enhanced through chemical modifications. researchgate.netmdpi.com One common strategy for fluorescently labeling compounds with a primary amine, such as this compound, is through reaction with a fluorescent dye that has a reactive group, such as an isothiocyanate or a succinimidyl ester.
A potential synthetic route for creating a fluorescent analog could involve the coupling of the 2-amino group with a fluorophore. For instance, a dye like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative could be reacted with the 2-amino group to yield a fluorescently tagged molecule. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, for specific imaging applications. sciforum.net
Below is a hypothetical reaction scheme for the fluorescent labeling of this compound:
| Reactant 1 | Reactant 2 | Product |
| This compound | Fluorescein isothiocyanate | Fluorescently labeled this compound |
Isotopic Labeling:
Isotopic labeling, particularly with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is a powerful technique for in vivo imaging using Positron Emission Tomography (PET). The pyridine (B92270) scaffold is a common motif in PET radiotracers, and several methods for its radiolabeling have been developed. acs.orgsnmjournals.orgnih.govbiorxiv.orgnih.gov
Given the structure of this compound, several isotopic labeling strategies could be envisioned:
¹¹C-Methylation: If a precursor with a suitable hydroxyl, amino, or thiol group is synthesized, it could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. acs.org
¹⁸F-Fluorination: The bromo-substituent on the pyridine ring could potentially be replaced with ¹⁸F via nucleophilic aromatic substitution, a common method for introducing ¹⁸F into aromatic rings for PET imaging. biorxiv.org Alternatively, a precursor could be designed to allow for direct radiofluorination. snmjournals.org
A plausible precursor for ¹⁸F-labeling could be a nitro-substituted analog, which could then undergo nucleophilic aromatic substitution with [¹⁸F]fluoride. The development of such radiolabeled probes would enable non-invasive in vivo studies to determine the compound's pharmacokinetic profile and target engagement in living organisms. nih.govbiorxiv.org
| Isotope | Labeling Strategy | Potential Application |
| ¹¹C | Methylation of a suitable precursor | PET imaging of target distribution |
| ¹⁸F | Nucleophilic substitution of the bromo group or a precursor | PET imaging of pharmacokinetics and target engagement |
Application in Mechanistic Biological Assays
The structural features of this compound suggest its potential utility in a variety of mechanistic biological assays, particularly in the context of kinase inhibition. The 2-aminopyridine and morpholine (B109124) moieties are common scaffolds in kinase inhibitors. nih.govacs.orgrsc.orgbiorxiv.orgnih.govmdpi.com
The morpholine group is often incorporated into kinase inhibitors to improve their physicochemical properties, such as solubility and metabolic stability, and can also contribute to binding at the ATP-binding site. scispace.comresearchgate.netnih.govmdpi.com The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors, forming hydrogen bonds with the kinase hinge region. rsc.orgmdpi.com
Given these characteristics, this compound could be a valuable tool compound for:
Kinase Inhibition Assays: The compound could be screened against a panel of kinases to determine its inhibitory profile. Its potency (IC₅₀) and selectivity could be determined using in vitro kinase assays.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, researchers could elucidate the key structural features required for potent and selective kinase inhibition. nih.gov For example, modification of the morpholine ring or substitution at the bromine position could provide insights into the binding mode and opportunities for optimization.
Cell-Based Assays: If the compound shows activity in biochemical assays, its effects on cellular signaling pathways can be investigated. For instance, its ability to inhibit the phosphorylation of downstream targets of a specific kinase could be assessed using techniques like Western blotting. scispace.com
The development of this compound as a research probe could aid in the validation of novel kinase targets and the elucidation of their roles in disease pathogenesis.
Use in Chemoinformatic and Computational Screening Libraries
Chemoinformatic and computational screening libraries are essential tools in modern drug discovery, enabling the rapid in silico screening of vast chemical space to identify potential hit compounds. nih.govnih.govresearchgate.net The inclusion of diverse and drug-like scaffolds in these libraries is crucial for their success.
The this compound scaffold possesses several features that make it an attractive candidate for inclusion in such libraries:
Structural Diversity: The combination of a substituted pyridine ring with a morpholine moiety provides a unique three-dimensional shape that is distinct from many common screening compounds.
"Rule of Five" Compliance: The molecular weight and other physicochemical properties of this compound are likely to fall within the ranges defined by Lipinski's "Rule of Five," suggesting good drug-like properties.
Synthetic Tractability: The synthesis of analogs based on this scaffold is likely to be feasible, allowing for the generation of a focused library of related compounds for screening. mdpi.com
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and docking studies, could be employed to predict the biological activities of a virtual library of compounds based on the this compound scaffold. researchgate.netscirp.orgnih.govnih.govresearchgate.net These in silico approaches can help prioritize the synthesis of the most promising candidates for biological evaluation. The pyridine scaffold is frequently found in drugs and screening libraries, and a library focused on this particular substitution pattern could lead to the discovery of novel modulators of various biological targets. nih.gov
Analytical Method Development for Research Quantitation and Detection
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is the cornerstone for the separation and purity assessment of pharmaceutical intermediates like "5-Bromo-4-(morpholin-4-yl)pyridin-2-amine." The choice between liquid and gas chromatography is dictated by the compound's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of "this compound" due to its non-volatile and polar nature. Method development centers on optimizing the stationary and mobile phases to achieve efficient separation from starting materials, intermediates, and potential degradation products.
A typical approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The presence of basic nitrogen atoms in the pyridine (B92270) and morpholine (B109124) rings can cause poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. Therefore, method development often includes:
Column Selection : Utilizing columns with end-capping or a base-deactivated stationary phase to minimize silanol interactions. Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivity for aromatic and polar compounds.
Mobile Phase Optimization : The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile (B52724) or methanol). To ensure good peak shape and retention for the basic analyte, pH control is essential. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are added to the mobile phase at low concentrations (0.05-0.1%) to protonate the amine groups, which reduces peak tailing and improves reproducibility. A buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can also be used to maintain a consistent pH.
Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of impurities with a wide range of polarities within a reasonable analysis time.
Detection : The compound possesses a chromophore due to its substituted pyridine structure, making UV detection suitable. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds; smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the basic amine analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good separation efficiency. |
| Gradient | 5% to 95% B over 10 minutes | Ensures elution of the main compound and a wide range of potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure optimal separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 2 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detector | UV/PDA at 254 nm | General wavelength for aromatic compounds; PDA allows for peak purity assessment. |
Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, polarity conferred by the morpholine and amine groups, and potential for thermal degradation at typical GC inlet temperatures prevent it from being sufficiently volatile for gas-phase analysis. nih.govresearchgate.net
For GC analysis to be considered, a chemical derivatization step would be necessary to convert the non-volatile parent compound into a more volatile and thermally stable analogue. chromatographyonline.com This typically involves masking the polar N-H groups of the primary amine and the morpholine nitrogen.
Key considerations for this approach include:
Derivatization Reactions : Common derivatizing agents for amines include silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylating agents (e.g., trifluoroacetic anhydride). The reaction must be high-yielding, rapid, and produce a single, stable derivative to ensure quantitative accuracy.
Column Selection : A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating such derivatives. nih.gov
Detection : A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-containing molecule. For definitive identification, a Mass Spectrometer (MS) detector would be used. acs.orgresearchgate.net
Due to the availability of the more direct and robust HPLC methods, GC analysis following derivatization is typically reserved for specific research applications where HPLC is not suitable or when orthogonal validation is required.
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Research Matrices
For the detection and quantitation of "this compound" at trace levels (ng/mL or lower) in complex research matrices such as biological fluids or environmental samples, hyphenated techniques are essential. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity. nih.govspringernature.comtechnologynetworks.com The technique combines the separation power of HPLC with the mass-resolving and detection capabilities of tandem mass spectrometry.
The success of an LC-MS/MS method hinges on the efficient ionization of the target analyte and the selection of specific mass transitions for monitoring. The basic nature of "this compound" makes it an ideal candidate for positive mode Electrospray Ionization (ESI+).
The optimization process typically involves the following steps:
Parent Ion Identification : A standard solution of the compound is infused directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Fragmentation (MS/MS) : The identified parent ion is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. This process fragments the molecule in a reproducible manner, generating specific product ions.
MRM Transition Selection : Two or more specific and intense fragment ions are selected for detection. The instrument is then set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors the transition from the parent ion to the chosen product ions. This process provides high selectivity, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same fragment ions.
Parameter Optimization : Key MS parameters are optimized to maximize the signal response for the selected MRM transitions. These include the capillary voltage, nebulizer gas pressure, drying gas flow and temperature, and the collision energy for each transition. technologynetworks.comnih.gov
Table 2: Hypothetical Optimized LC-MS/MS MRM Parameters
| Parameter | Value | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the basic nitrogen atoms in the molecule. |
| Parent Ion (Q1) | m/z 286.0/288.0 | Corresponds to the [M+H]⁺ of the two major bromine isotopes (⁷⁹Br/⁸¹Br). |
| Product Ion 1 (Q3) | m/z 200.1 | Hypothetical fragment corresponding to loss of the morpholine moiety. |
| Collision Energy 1 | 25 eV | Optimized energy to produce the m/z 200.1 fragment efficiently. |
| Product Ion 2 (Q3) | m/z 172.1 | Hypothetical fragment corresponding to further fragmentation for confirmation. |
| Collision Energy 2 | 35 eV | Optimized energy for the secondary fragmentation pathway. |
| Dwell Time | 50 ms | Time spent monitoring each transition, balanced for sensitivity and chromatographic peak definition. |
While "this compound" is expected to ionize well via ESI, derivatization can be explored as a strategy to further enhance sensitivity or overcome specific matrix effects in exceptionally challenging analyses. researchgate.net Chemical derivatization can improve analytical performance by:
Increasing Ionization Efficiency : Attaching a permanently charged group or a moiety that is more readily ionized than the parent molecule can significantly boost the MS signal.
Improving Chromatographic Properties : Derivatization can be used to improve retention on a reversed-phase column if the parent compound is too polar.
Altering Fragmentation : Introducing a new functional group can create more specific or intense fragmentation pathways, which can be beneficial for selectivity in complex matrices. caymanchem.com
For the primary amine group on the pyridine ring, derivatization reagents that introduce a readily ionizable tag could be considered. However, this adds complexity to the sample preparation workflow and is generally pursued only when direct analysis fails to meet the required sensitivity limits. chromatographyonline.com For most research applications involving trace analysis, optimizing the LC-MS/MS parameters for the underivatized compound is sufficient and preferred for its simplicity and speed.
Future Directions and Research Perspectives
Unexplored Reactivity and Synthetic Transformations of the Compound
The synthetic utility of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine has been primarily demonstrated through Suzuki cross-coupling reactions, leveraging the bromine atom for carbon-carbon bond formation. researchgate.net However, a vast landscape of its chemical reactivity remains to be explored. Future synthetic investigations could focus on diversifying the molecular complexity and generating novel derivatives through a variety of modern synthetic methodologies.
One promising area is the exploration of other palladium-catalyzed cross-coupling reactions. Beyond the Suzuki reaction, reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling could be employed to introduce a wide range of nitrogen, alkyne, and stannane-based functionalities at the C5 position. These transformations would provide rapid access to a diverse set of analogs with varied electronic and steric properties.
Furthermore, the reactivity of the pyridine (B92270) ring itself presents opportunities for C-H functionalization. Directed C-H activation at the C3 or C6 positions could offer a more atom-economical approach to introduce new substituents, bypassing the need for pre-functionalized starting materials. The amino and morpholino groups could potentially serve as directing groups for such transformations.
The amino group at the C2 position is another key handle for synthetic elaboration. While it can be a crucial pharmacophoric feature, it also allows for derivatization into amides, sulfonamides, or ureas, which can modulate the compound's physicochemical properties and biological activity. Additionally, diazotization of the amino group could lead to the introduction of other functionalities, although the stability of the resulting diazonium salt would need to be carefully considered.
A summary of potential unexplored reactions is presented in Table 1.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Position of Modification | Potential Reagents/Catalysts | Resulting Functionality |
|---|---|---|---|
| Buchwald-Hartwig Amination | C5 | Pd catalysts, various amines | C-N linked substituents |
| Sonogashira Coupling | C5 | Pd/Cu catalysts, terminal alkynes | Alkynyl groups |
| Stille Coupling | C5 | Pd catalysts, organostannanes | Various carbon-based groups |
| Heck Coupling | C5 | Pd catalysts, alkenes | Alkenyl groups |
| C-H Activation/Functionalization | C3, C6 | Transition metal catalysts (e.g., Rh, Ru) | C-C or C-heteroatom bonds |
These unexplored synthetic avenues could significantly expand the chemical space accessible from this versatile building block, paving the way for the discovery of novel compounds with unique biological profiles.
Advanced Computational Predictions and Validation Studies
Computational chemistry offers powerful tools to guide and accelerate the exploration of this compound and its derivatives. While initial studies on related compounds have utilized methods like Density Functional Theory (DFT), a more in-depth and predictive computational approach could be highly beneficial. mdpi.com
Future computational work could focus on several key areas. Firstly, DFT calculations can be employed to predict the reactivity of the compound in the proposed synthetic transformations. By modeling reaction mechanisms and transition states, the feasibility and regioselectivity of various reactions can be assessed, thus prioritizing experimental efforts. These calculations can also predict spectroscopic properties (e.g., NMR, IR spectra), which would aid in the characterization of newly synthesized derivatives.
Secondly, advanced molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of derivatives against a wide range of biological targets. Given that related structures have shown activity as kinase inhibitors, expanding these in silico screening efforts to other kinase families, as well as other enzyme classes and receptors, could uncover novel therapeutic applications. nih.govnih.gov MD simulations can provide insights into the binding stability, conformational changes, and key interactions of the ligands within the target's active site, offering a more dynamic and realistic picture than static docking poses.
Quantum mechanics/molecular mechanics (QM/MM) methods could also be applied to study the interactions of these compounds with their biological targets in greater detail. This hybrid approach allows for a more accurate description of the electronic effects within the binding site, which is crucial for understanding ligand-receptor interactions and for guiding lead optimization.
A proposed workflow for integrating computational and experimental studies is outlined in Table 2.
Table 2: Integrated Computational and Experimental Workflow
| Step | Computational Method | Objective | Experimental Validation |
|---|---|---|---|
| 1 | DFT Calculations | Predict reactivity and regioselectivity of new reactions. | Synthesis of predicted products and structural characterization. |
| 2 | Virtual Screening (Docking) | Identify potential new biological targets for a virtual library of analogs. | In vitro enzymatic or binding assays against top-ranked targets. |
| 3 | Molecular Dynamics (MD) | Assess binding stability and identify key interactions for promising hits. | Site-directed mutagenesis to validate key residue interactions. |
Such a synergistic approach, where computational predictions are closely integrated with experimental validation, will undoubtedly streamline the discovery of novel applications for this compound scaffold.
Expanding the Library of Analogs for Specific Research Applications
The modular nature of this compound makes it an ideal starting point for the construction of a diverse chemical library for biological screening. Systematic modification of its core components can lead to a wide array of analogs, each with the potential for unique biological activities.
The expansion of the analog library can be approached by systematically varying four key regions of the molecule:
The C5-Substituent: The bromine atom serves as a versatile handle for introducing a wide variety of aryl, heteroaryl, alkyl, and other functional groups via cross-coupling reactions. This position is critical for exploring interactions with specific pockets in target proteins.
The C4-Morpholine Ring: While the morpholine (B109124) ring is a common feature in many kinase inhibitors, it can be replaced with other cyclic amines (e.g., piperidine, piperazine (B1678402), thiomorpholine) to probe the effect of ring size, heteroatom composition, and conformation on biological activity. Substituted morpholines could also be introduced to explore additional binding interactions.
The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. The electronic properties of the ring can be modulated by introducing further substituents or by exploring isomeric scaffolds, such as pyrimidine (B1678525) or pyrazine (B50134) cores.
A systematic library design based on these modifications is outlined in Table 3.
Table 3: Strategy for Analog Library Expansion
| Molecular Region | Rationale for Modification | Examples of Modifications |
|---|---|---|
| C5-Substituent | Explore diverse chemical space, target specific binding pockets. | Aryl rings, heteroaromatics, alkyl chains, alkynes. |
| C4-Cyclic Amine | Modulate solubility, conformational flexibility, and hydrogen bonding. | Piperidine, piperazine, thiomorpholine, substituted morpholines. |
| C2-Amino Group | Fine-tune electronic properties and hydrogen bonding interactions. | Amides, sulfonamides, N-alkyl derivatives. |
By generating and screening such a focused library, researchers can elucidate detailed structure-activity relationships (SAR) and develop potent and selective probes or lead compounds for specific biological targets.
Integration with Novel Biological Research Modalities
Beyond its potential as a scaffold for traditional small molecule inhibitors, this compound and its derivatives can be integrated with more advanced biological research modalities. This would enable the study of biological systems with greater precision and offer novel therapeutic strategies.
One exciting avenue is the development of chemical probes . By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to a derivative of the compound, researchers can create tools for visualizing the subcellular localization of its target protein or for use in affinity purification-mass spectrometry to identify its binding partners in a cellular context. The C5 position or a substituent on the morpholine ring could serve as potential attachment points for such tags, provided that the modification does not abrogate binding to the target.
Another emerging area is the design of proteolysis-targeting chimeras (PROTACs) . If a derivative of the compound is found to bind with high affinity to a protein of interest, it could be linked to an E3 ligase-recruiting ligand. The resulting PROTAC would then induce the targeted degradation of the protein, offering a powerful alternative to simple inhibition.
Furthermore, the scaffold could be incorporated into activity-based protein profiling (ABPP) probes. By introducing a reactive group (a "warhead") onto the molecule, it could be transformed into a probe that covalently labels the active site of its target enzyme. This would allow for the direct assessment of enzyme activity in complex biological samples.
The potential applications in these novel modalities are summarized below:
Chemical Probes: Functionalization with reporter tags for target identification and visualization.
PROTACs: Development of bifunctional molecules for targeted protein degradation.
Activity-Based Probes: Incorporation of reactive groups for covalent labeling and activity profiling of target enzymes.
The integration of this versatile chemical scaffold with these cutting-edge technologies will not only enhance our understanding of its biological functions but also unlock new and powerful approaches for therapeutic intervention.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via substitution reactions using brominated pyridine precursors. Key reagents include morpholine derivatives and catalysts like palladium for cross-coupling. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of morpholine to brominated intermediates. For example, substituting 5-bromo-2-aminopyridine with morpholine under Buchwald-Hartwig conditions yields the target compound with >80% efficiency when using Pd(OAc)₂ and Xantphos as ligands .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 7.8–8.2 ppm for pyridine protons, δ 3.6–3.8 ppm for morpholine methylene groups).
- HRMS : Confirms molecular weight (C₉H₁₁BrN₃O; calc. 257.13 g/mol).
- X-ray crystallography : Resolves steric effects of bromine and morpholine moieties (bond angles: C-Br ~1.9 Å, N-morpholine ~1.45 Å) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The morpholine group enhances solubility and bioavailability, making it a scaffold for kinase inhibitors (e.g., TrkA) and anti-inflammatory agents. The bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling to introduce pharmacophores targeting neurological disorders .
Advanced Research Questions
Q. How do electronic effects of bromine and morpholine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution, while the morpholine’s electron-donating properties stabilize intermediates. DFT calculations show reduced activation energy (ΔG‡ ~25 kcal/mol) for Pd-catalyzed couplings compared to non-morpholine analogs. Experimental validation via Hammett plots correlates σ values with reaction rates .
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or substituent effects. For example, replacing morpholine with piperidine alters binding affinity to TrkA by 10-fold due to steric hindrance. Standardize assays using recombinant enzymes (e.g., 10 nM TrkA, 1 mM ATP) and control for solvent effects (DMSO ≤0.1%) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to TrkA’s ATP pocket. Key interactions:
- Morpholine oxygen forms hydrogen bonds with Asp668 (distance: 2.1 Å).
- Bromine occupies a hydrophobic subpocket (van der Waals energy: -3.2 kcal/mol).
Validate predictions with SPR (KD ~50 nM) and mutagenesis studies .
Q. How does the compound’s stability under physiological conditions impact its utility in vivo?
- Methodological Answer : Assess stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



